molecular formula C5H8N4O2 B13177942 5-(2-Aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid

5-(2-Aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13177942
M. Wt: 156.14 g/mol
InChI Key: SSYMWVBBZNJEDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains both nitrogen and carbon atoms within its ring structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. . This reaction is highly efficient and can be performed under mild conditions, making it suitable for the synthesis of various triazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .

Scientific Research Applications

5-(2-Aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoethyl-1H-1,2,3-triazole-4-carboxylic acid
  • 1H-1,2,3-Triazole-4-carboxylic acid
  • 2-Aminoethyl-1H-1,2,3-triazole

Uniqueness

5-(2-Aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

5-(2-aminoethyl)-2H-triazole-4-carboxylic acid

InChI

InChI=1S/C5H8N4O2/c6-2-1-3-4(5(10)11)8-9-7-3/h1-2,6H2,(H,10,11)(H,7,8,9)

InChI Key

SSYMWVBBZNJEDH-UHFFFAOYSA-N

Canonical SMILES

C(CN)C1=NNN=C1C(=O)O

Origin of Product

United States

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